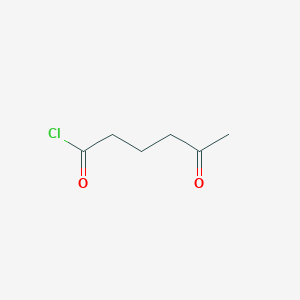

5-Ketohexanoylchloride

Description

5-Ketohexanoylchloride (systematic name: 5-oxohexanoyl chloride) is an acyl chloride derivative characterized by a six-carbon chain with a ketone group at the fifth carbon and a reactive chloride group at the terminal carbonyl position. Its molecular formula is C₆H₉ClO₂, with an average molecular mass of 148.59 g/mol (calculated based on standard atomic weights). This compound is primarily utilized in organic synthesis for introducing the 5-ketohexanoyl moiety into target molecules, such as pharmaceuticals or polymers, via nucleophilic acyl substitution reactions.

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

5-oxohexanoyl chloride |

InChI |

InChI=1S/C6H9ClO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3 |

InChI Key |

ONPSEKCXWKJUJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Ketohexanoylchloride with three analogous compounds: Hex-5-enoyl chloride (unsaturated analog), Valeryl chloride (5-chloro) (halogenated analog), and Hexanoyl chloride (saturated analog).

Key Comparative Insights:

Structural Differences: this compound contains a ketone group, absent in Hex-5-enoyl chloride (which has an alkene) and Valeryl chloride (5-chloro-) (which has a chloro substituent). This ketone increases polarity, making it more soluble in polar solvents like acetone or DMF compared to the hydrophobic Hexanoyl chloride . Valeryl chloride, 5-chloro- has two chlorine atoms, leading to higher molecular mass and steric hindrance, which reduces its reactivity in nucleophilic substitutions compared to this compound .

Reactivity and Stability: The ketone in this compound enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Hex-5-enoyl chloride’s alkene group offers sites for addition reactions (e.g., hydrohalogenation), but this dual functionality complicates selective acylations compared to this compound .

Industrial Applications: this compound is niche, used in synthesizing ketone-containing bioactive molecules (e.g., anti-inflammatory agents). Hexanoyl chloride sees broader use in producing esters for fragrances and plasticizers due to its straightforward reactivity .

Research Findings and Contradictions

- Thermal Stability: Valeryl chloride, 5-chloro- decomposes at lower temperatures (~200°C) compared to this compound (>220°C), attributed to weaker C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.